Ethyl 3-amino-4,4,4-trifluorocrotonate
Overview
Description
Ethyl 3-amino-4,4,4-trifluorocrotonate is an organic compound with the molecular formula C6H8F3NO2 and a molecular weight of 183.13 g/mol . It is an ester and is known for its applications in the synthesis of various heterocyclic compounds . The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 3-amino-4,4,4-trifluorocrotonate is an important active intermediate in the synthesis of various industrial chemicals, especially those with trifluoromethyl substituted heterocyclic compounds . It is particularly used in the preparation of uracil derivatives, thiazole derivatives, oxazole derivatives, and pyridine derivatives . These derivatives are the primary targets of this compound.
Mode of Action
The compound interacts with its targets through a chemical synthesis process . It is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . The exact mode of interaction with its targets can vary depending on the specific derivative being synthesized.
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular derivative that is synthesized. For instance, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the compound may affect pathways related to the function of these oxazinones.
Pharmacokinetics
Given its use as an intermediate in chemical synthesis, it is likely that these properties would be significantly influenced by the specific conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific derivative that is synthesized. For example, in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones , the resulting oxazinones may have specific molecular and cellular effects based on their structure and function.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the chemical synthesis process is carried out, such as temperature, pH, and the presence of other reactants . These factors can influence the efficiency of the synthesis process and the stability of the resulting compounds.
Biochemical Analysis
Biochemical Properties
Ethyl 3-amino-4,4,4-trifluorocrotonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . These interactions are primarily driven by the compound’s ability to form stable intermediates, which are crucial for the formation of these heterocyclic structures.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect various types of cells, including those involved in metabolic pathways and signal transduction . By interacting with specific cellular receptors and enzymes, this compound can alter the expression of genes involved in critical cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, either inhibiting or activating enzymes involved in metabolic pathways . This binding can lead to changes in gene expression, which in turn affects cellular functions. The compound’s trifluoromethyl group is particularly important in these interactions, as it enhances the compound’s stability and reactivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to this compound can lead to changes in cellular function, both in vitro and in vivo. These changes are often related to the compound’s interaction with cellular enzymes and receptors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing metabolic processes or modulating gene expression . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects are critical for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active intermediates . These intermediates can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its function as a biochemical reagent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This transport is crucial for the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that ensure the compound reaches its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4,4,4-trifluorocrotonate can be synthesized through several chemical routes. One common method involves the reaction of ethyl 4,4,4-trifluorocrotonate with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4,4,4-trifluorocrotonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo Michael addition reactions with nucleophiles such as thiols and amines.
Cyclization Reactions: It can be used to synthesize heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and other nucleophiles are commonly used in substitution and addition reactions.
Solvents: Ethanol, methanol, and other polar solvents are often employed.
Catalysts: Alkylamines and other catalysts may be used to facilitate reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .
Scientific Research Applications
Ethyl 3-amino-4,4,4-trifluorocrotonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-amino-4,4,4-trifluorocrotonate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorocrotonate: Lacks the amino group, making it less reactive in certain substitution and addition reactions.
Ethyl trifluoroacetate: Contains a trifluoromethyl group but lacks the conjugated double bond and amino group, resulting in different reactivity and applications.
Ethyl 4,4,4-trifluoroacetoacetate: Similar structure but with different functional groups, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the amino group, which imparts unique reactivity and versatility in various chemical reactions .
Properties
IUPAC Name |
ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRKUGIINGHD-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-29-2 | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of Ethyl 3-amino-4,4,4-trifluorocrotonate highlighted in the research?
A1: this compound serves as a key building block for synthesizing novel 6-(trifluoromethyl)uracils and 6-(trifluoromethyl)cytosines. [, ] It reacts with alkyl and aryl isocyanates to yield the uracil derivatives. [] Additionally, its nitrile analogs, 3-amino-4,4,4-trifluorocrotonitriles, can be cyclized to obtain the cytosine derivatives and subsequently hydrolyzed to the corresponding uracils. []
Q2: What is an advantage of the described synthesis method for this compound?
A2: The research highlights a one-pot synthesis method for this compound using trifluoroacetic acid, n-butanol, ethyl acetate, and ammonium sulfate. [] This method is advantageous due to its simplicity, cost-effectiveness, mild reaction conditions, and reduced environmental impact compared to alternative methods. []
Q3: Are there further modifications possible on the this compound structure according to the research?
A3: Yes, the research demonstrates that 6-(trifluoromethyl)uracils, derived from this compound, can undergo alkylation reactions. [] Specifically, the study explored alkylation using isopropyl bromide on three different 6-(trifluoromethyl)uracil derivatives. [] This suggests potential for further structural modifications and derivatization of this class of compounds.
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